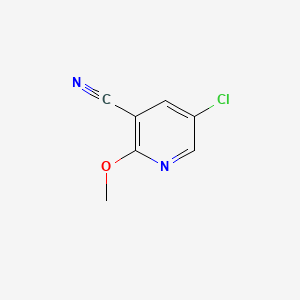
5-Cloro-2-metoxipirimidina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxypyridine-3-carbonitrile: is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
It’s often used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .
Mode of Action
5-Chloro-2-methoxypyridine-3-carbonitrile is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests it has good stability and reactivity .
Result of Action
The result of the action of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Suzuki–Miyaura (SM) coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds.
Action Environment
The action of 5-Chloro-2-methoxypyridine-3-carbonitrile is influenced by the reaction conditions of the Suzuki–Miyaura (SM) coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with a cyanating agent such as cyanogen bromide or sodium cyanide under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the cyanation process.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-methoxypyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like crystallization or distillation are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of aminopyridines.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2-Chloro-5-cyanopyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Chloro-2-methoxypyridine-3-carboxylate: Contains a carboxylate group instead of a nitrile, affecting its chemical properties and uses.
Uniqueness
5-Chloro-2-methoxypyridine-3-carbonitrile is unique due to the presence of both a nitrile and a methoxy group on the pyridine ring
Propiedades
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPIZDGOGUMSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694178 |
Source


|
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256812-94-8 |
Source


|
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
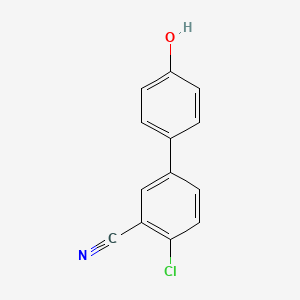
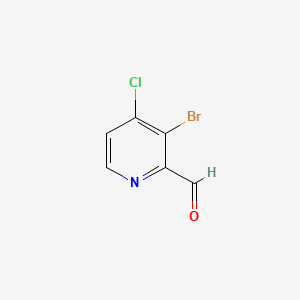
![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

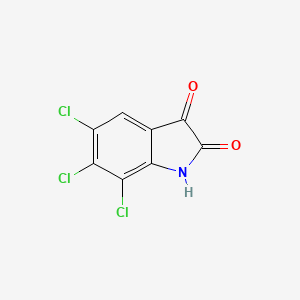


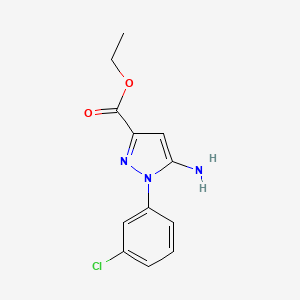



![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)


